2-Iodoxybenzoic acid
Overview
Description
2-Iodoxybenzoic acid is an organic compound widely used in organic synthesis as an oxidizing agent. It is a hypervalent iodine compound, particularly effective in oxidizing alcohols to aldehydes. This compound is known for its high reactivity and selectivity in various chemical transformations .
Mechanism of Action
Target of Action
2-Iodoxybenzoic acid (IBX) is an organic compound used in organic synthesis as an oxidizing agent . It is especially suited to oxidize alcohols to aldehydes . It also oxidizes vicinal sulfhydryls to disulfides within enzymes, leading to their inactivation or conformational changes .
Mode of Action
The reaction mechanism for an oxidation of an alcohol to an aldehyde involves a ligand exchange reaction replacing the hydroxyl group by the alcohol followed by a twist and an elimination reaction . This twist reaction is a rearrangement in which the oxygen atom is moved into a proper plane for a 5 membered cyclic transition state in the elimination reaction . This is calculated to be the rate-determining step in the oxidation .
Biochemical Pathways
The primary biochemical pathway affected by IBX is the oxidation of alcohols to aldehydes . It also affects the oxidation of hydroxyl group, nitrogen-containing compounds, and sulfur-containing compounds . Furthermore, it plays a role in the preparation of α, β -unsaturated carbonyl compounds and esters, and the application in asymmetric synthesis .
Result of Action
The primary result of IBX’s action is the oxidation of alcohols to aldehydes . It can also oxidize vicinal sulfhydryls to disulfides within enzymes, leading to their inactivation or conformational changes . In addition, it facilitates the oxidative cleavage of dithioacetals and dithioketals .
Action Environment
The action of IBX can be influenced by environmental factors such as temperature and solvent. For instance, the reaction of IBX with alcohols to form aldehydes can be catalyzed by β-cyclodextrin in a water/acetone mixture . Furthermore, the reduction of IBX to IBA in the presence of molecular iodine in DMSO generates hypoiodous acid (IOH), which reacts with various olefins as well as α,β-unsaturated ketones leading to their respective iodohydrins with anti stereochemistry .
Biochemical Analysis
Biochemical Properties
2-Iodoxybenzoic acid plays a significant role in biochemical reactions due to its strong oxidizing properties. It interacts with various enzymes and proteins, facilitating the oxidation of alcohol groups to carbonyl groups. This interaction is crucial in the modification of amino alcohols to amino carbonyl compounds, which are essential intermediates in many biochemical pathways . The compound’s ability to oxidize vicinal diols to diketones without breaking the carbon-carbon bond is particularly noteworthy .
Cellular Effects
This compound influences various cellular processes by altering the redox state within cells. It affects cell signaling pathways by modifying the oxidation state of key signaling molecules, thereby impacting gene expression and cellular metabolism. The compound’s oxidizing nature can lead to the formation of reactive oxygen species (ROS), which play a role in cell signaling and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the transfer of an oxygen atom from the iodoxy group to the substrate. This transfer results in the formation of a carbonyl compound and iodosobenzoic acid as a byproduct . The reaction mechanism involves a ligand exchange reaction, followed by a twist and an elimination reaction, which is the rate-determining step in the oxidation process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to decompose to 2-iodosobenzoic acid and 2-iodobenzoic acid at elevated temperatures . This decomposition can affect the long-term stability and efficacy of the compound in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively oxidizes target molecules without causing significant toxicity. At higher doses, it can lead to adverse effects due to the generation of excessive reactive oxygen species, which can cause oxidative stress and damage to cellular components .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as an oxidizing agent. It interacts with enzymes such as alcohol dehydrogenases and oxidases, facilitating the conversion of alcohols to aldehydes and ketones . This interaction is crucial in maintaining metabolic flux and regulating metabolite levels within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its oxidizing effects. The localization within subcellular structures is crucial for its activity and function in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodoxybenzoic acid is typically synthesized from 2-iodobenzoic acid. The most common method involves the oxidation of 2-iodobenzoic acid using strong oxidants such as potassium bromate and sulfuric acid or oxone (potassium peroxymonosulfate). The reaction is usually carried out in an aqueous solution at elevated temperatures (around 70°C) for several hours. The product is then precipitated as a white crystalline solid .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The use of oxone as an oxidant is preferred due to its efficiency and environmental friendliness. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Iodoxybenzoic acid primarily undergoes oxidation reactions. It is highly effective in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. It can also oxidize allylic and benzylic positions, as well as carbon centers adjacent to carbonyl functionalities .
Common Reagents and Conditions:
Oxidation of Alcohols: Typically carried out in dimethyl sulfoxide (DMSO) or a water/acetone mixture at room temperature.
Oxidation of Glycols: this compound can oxidize 1,2-glycols without cleaving the carbon-carbon bond.
Oxidation of Amino Alcohols: It tolerates amine functionality, making it suitable for oxidizing amino alcohols to amino carbonyl compounds.
Major Products:
Aldehydes and Ketones: From the oxidation of primary and secondary alcohols.
α,β-Unsaturated Carbonyl Compounds: From the oxidation of carbonyl compounds.
Scientific Research Applications
2-Iodoxybenzoic acid has numerous applications in scientific research:
Organic Synthesis: Widely used as an oxidizing agent in the synthesis of various organic compounds, including heterocycles and complex natural products.
Biology and Medicine: Utilized in the preparation of biologically active molecules and pharmaceuticals.
Industry: Employed in the production of fine chemicals and intermediates for various industrial processes.
Comparison with Similar Compounds
Dess-Martin Periodinane: Another hypervalent iodine compound used for similar oxidation reactions.
2-Iodosobenzoic Acid: A related compound that can be used as a precursor for 2-iodoxybenzoic acid.
Uniqueness: this compound is unique due to its high reactivity and selectivity in oxidation reactions. Unlike some other oxidizing agents, it can tolerate various functional groups, making it highly versatile in organic synthesis .
Properties
IUPAC Name |
2-iodylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYYMXYOBLWYQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)I(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214521 | |
Record name | 2-Iodoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64297-64-9 | |
Record name | 2-Iodoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64297-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064297649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Iodoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20214521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.867 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-iodoxybenzoic acid?
A1: The molecular formula of this compound is C7H5IO4, and its molecular weight is 280.01 g/mol. []
Q2: Is there any spectroscopic data available for characterizing this compound?
A2: Yes, while specific data isn't provided in the abstracts, researchers often employ techniques like NMR spectroscopy and X-ray crystallography for structural characterization. For instance, single-crystal X-ray diffraction analysis was used to determine the structure of methyl 2-[(diacetoxy)iodosyl]benzoate, an IBX ester. []
Q3: Are there any safety concerns regarding the handling and storage of this compound?
A3: Yes, this compound can be explosive under certain conditions. It is crucial to handle it with care, avoiding heat, friction, or impact. Storage should be in a well-sealed container, protected from light and heat, in a well-ventilated chemical storage cabinet. [] A stabilized formulation called SIBX is available, containing IBX alongside benzoic and isophthalic acids. It is crucial to maintain the homogeneity of SIBX to ensure safety, and caution is still advised during handling. []
Q4: What are the main applications of this compound in organic synthesis?
A4: this compound finds widespread use as an oxidizing agent for various functional group transformations, including:
- Oxidation of alcohols to aldehydes or ketones [, , , , , ]
- Oxidative cleavage of 1,3-diols to 1,2-diketones []
- Oxidative cleavage of olefins to ketones/carboxylic acids []
- Dehydrogenation of tetrahydro-β-carbolines to their aromatic forms []
- Oxidation of silyl enol ethers to enones []
- α-Hydroxylation of carbonyl compounds []
- Decarboxylative bromination of cinnamic acids [, ]
Q5: Can you provide an example of a specific reaction where this compound acts as an oxidant?
A5: One example is the oxidation of indoles to isatins. This reaction utilizes a combination of indium(III) chloride and IBX at 80 °C in aqueous media, providing excellent yields of the desired isatins. [, ]
Q6: How does the structure of this compound contribute to its reactivity?
A6: The presence of the hypervalent iodine(V) center in IBX is crucial for its oxidizing ability. The unique electronic environment around the iodine atom, with a distorted T-shaped geometry and weak intramolecular interactions, facilitates its participation in various oxidation reactions. [, ]
Q7: Are there any modifications to the structure of this compound that can enhance its reactivity?
A7: Yes, research suggests that structural modifications can impact IBX's reactivity. For example, electron-donating substituents on the aromatic ring can enhance its catalytic activity, as demonstrated with 5-Me-IBX, 5-MeO-IBX, and 4,5-Me2-IBX. [] Additionally, converting IBX to its tosylate or mesylate derivatives can significantly boost its oxidizing power. [, ]
Q8: What are the advantages of using this compound over other oxidizing agents?
A8: this compound offers several advantages, including:
- Mild reaction conditions: Many IBX-mediated oxidations proceed efficiently at room temperature. [, , , ]
- High chemoselectivity: IBX can selectively oxidize alcohols in the presence of other functional groups like amines and alkenes. [, , , ]
- Environmentally benign: Compared to heavy metal-based oxidants, IBX is considered less toxic and has a smaller environmental footprint. []
Q9: Have there been any computational studies on this compound and its reactions?
A9: Yes, computational methods like density functional theory (DFT) have been employed to investigate IBX-mediated reactions. For example, DFT calculations have shed light on the mechanism of alcohol oxidation by IBX, revealing a crucial hypervalent twist as a key step in the process. [, ]
Q10: How do structural modifications of this compound influence its activity?
A10: Studies have shown that structural modifications can significantly impact IBX's activity. Electron-donating groups on the aromatic ring increase its oxidizing power, while derivatives like tosylates and mesylates exhibit enhanced reactivity compared to the parent IBX. [, , ]
Q11: Are there any strategies to improve the stability or solubility of this compound?
A11: Yes, researchers have developed strategies to enhance IBX's practicality. For instance, polymer-supported IBX offers advantages in terms of handling, recyclability, and simplified workup procedures. [, , ] Additionally, derivatizing IBX into soluble forms, like its esters, can increase its applicability in various solvent systems. []
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